2'-C-methylguanosine
Overview
Description
2’-C-Methylguanosine is a modified nucleoside derived from guanosine, characterized by the addition of a methyl group at the 2’-position of the ribose moiety. This compound has the empirical formula C11H15N5O5 and a molecular weight of 297.27 g/mol . It is a white solid, stable to light, and soluble in water . In biological systems, 2’-C-methylguanosine is widely used as a component of RNA nucleotides .
Mechanism of Action
Target of Action
The primary target of 2’-C-Methylguanosine is the NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV) and the Infectious Pancreatic Necrosis Virus (IPNV) .
Mode of Action
2’-C-Methylguanosine acts as a non-nucleoside inhibitor of the NS5B polymerase . It binds to the replicon, blocking the action of the polymerase and thereby inhibiting viral RNA replication . This results in a reduction of viral load and a decrease in infection rates .
Biochemical Pathways
The compound affects the RNA metabolism pathway . By inhibiting the NS5B polymerase, it disrupts the replication of viral RNA, which is a critical step in the life cycle of viruses like HCV and IPNV . This disruption can lead to a decrease in viral load and potentially the eradication of the virus from the host organism .
Pharmacokinetics
The pharmacokinetic properties of 2’-C-Methylguanosine are stereoselective, which means that it can be administered orally or intravenously without any significant difference in efficacy . .
Result of Action
The primary result of the action of 2’-C-Methylguanosine is the inhibition of viral RNA replication . This leads to a decrease in viral load, which can reduce the severity of the infection and potentially lead to the eradication of the virus from the host organism .
Biochemical Analysis
Biochemical Properties
2’-C-methylguanosine is a potent and specific RNA-dependent RNA polymerase NS5B inhibitor of the hepatitis C virus (HCV) . It interacts with various enzymes and proteins, including RNA polymerases, to exert its effects . The nature of these interactions is complex and involves both binding and inhibition activities .
Cellular Effects
In cellular processes, 2’-C-methylguanosine has been shown to have significant effects. It has been found to reduce transcription of certain genes at cytotoxic concentrations . It also influences cell function by altering the stability and translation of cytoplasmic mRNAs .
Molecular Mechanism
The molecular mechanism of action of 2’-C-methylguanosine involves its incorporation into mitochondrial RNA, inhibiting transcriptional activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-C-methylguanosine have been observed over time. It has been found to be stable in various conditions, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2’-C-methylguanosine vary with different dosages in animal models. While specific threshold effects have not been reported, it has been found to be safe in animal studies, with no observable adverse effects on mouse liver or kidney function at the studied doses .
Metabolic Pathways
2’-C-methylguanosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways it is involved in is currently limited.
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’-C-methylguanosine is not well defined. It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-methylguanosine involves the methylation of guanosine at the 2’-position. One common method includes the use of diazomethane as a methylating agent in the presence of tin(II) chloride . The reaction typically proceeds under mild conditions to avoid degradation of the nucleoside.
Industrial Production Methods: Industrial production of 2’-C-methylguanosine often employs large-scale methylation reactions followed by purification steps such as crystallization and chromatography to achieve high purity. The use of automated synthesis equipment and stringent quality control measures ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2’-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various methylated, oxidized, and substituted derivatives of 2’-C-methylguanosine .
Scientific Research Applications
2’-C-Methylguanosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Methylguanosine: Another methylated nucleoside, but with the methyl group at the 7-position of the guanine base.
N2-Methylguanosine: Methylated at the N2 position of the guanine base.
2’-O-Methylguanosine: Methylated at the 2’-hydroxyl group of the ribose moiety.
Uniqueness: 2’-C-Methylguanosine is unique due to its specific methylation at the 2’-position of the ribose moiety, which imparts distinct chemical and biological properties. Unlike other methylated guanosines, 2’-C-methylguanosine is particularly effective as an inhibitor of RNA-dependent RNA polymerase, making it a valuable tool in antiviral research and therapy .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAMPJSWMHVDK-GITKWUPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333335 | |
Record name | 2'-C-methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374750-30-8 | |
Record name | 2′-C-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374750-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-C-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine, 2'-C-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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